Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)
CAS No.: 12624-35-0
Cat. No.: VC18415356
Molecular Formula: C38H72N2O4
Molecular Weight: 621.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12624-35-0 |
|---|---|
| Molecular Formula | C38H72N2O4 |
| Molecular Weight | 621.0 g/mol |
| IUPAC Name | ethane-1,2-diamine;octadeca-9,12-dienoic acid |
| Standard InChI | InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2 |
| Standard InChI Key | KYBYPDUGGWLXNO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound crystallizes in a 2:1 molar ratio, where two octadeca-9,12-dienoic acid molecules coordinate with a single ethylenediamine molecule. The IUPAC name, ethane-1,2-diamine;octadeca-9,12-dienoic acid, reflects this stoichiometry. Key structural features include:
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Diene system: The (9Z,12Z)-configuration of the dienoic acid component introduces conjugated double bonds at positions 9 and 12, creating a planar region that influences intermolecular interactions .
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Amine coordination: The ethylenediamine adopts a gauche conformation, with its two amine groups forming hydrogen bonds with the carboxylic acid moieties of the fatty acids .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₈H₇₂N₂O₄ | |
| Molecular Weight | 621.0 g/mol | |
| InChI Key | KYBYPDUGGWLXNO-UHFFFAOYSA-N | |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |
Spectroscopic Signatures
The compound exhibits characteristic Fourier-transform infrared (FTIR) absorption bands at:
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3300–3500 cm⁻¹ (N-H stretching, amine)
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1705 cm⁻¹ (C=O, carboxylic acid dimer)
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3010 cm⁻¹ (=C-H, diene)
Nuclear magnetic resonance (NMR) data reveal distinct proton environments:
Synthesis and Formation Dynamics
Preparation Methodology
The synthesis involves a solvent-assisted acid-base reaction under inert atmosphere conditions :
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Reactant preparation:
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Octadeca-9,12-dienoic acid (≥98% purity) is dissolved in anhydrous tetrahydrofuran (THF).
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Ethylenediamine (molar equivalent) is added dropwise at 0–5°C to prevent exothermic side reactions.
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Reaction mechanism:
Proton transfer from the carboxylic acid to the amine forms a zwitterionic intermediate, which undergoes crystallization upon solvent evaporation .
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Purification:
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Recrystallization from ethanol/water (3:1 v/v) yields >95% pure product.
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Lyophilization removes residual solvents while preserving the crystalline structure.
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Reaction Optimization
Critical parameters influencing yield (typically 72–85%) include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents oligomerization |
| Solvent polarity | THF (ε = 7.6) | Enhances proton transfer |
| Stoichiometry | 2.05:1 (acid:amine) | Compensates for amine volatility |
Material Science Applications
Self-Assembled Monolayers (SAMs)
The compound forms ordered monolayers on gold substrates (111 orientation) with:
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Tilt angle: 32° ± 3° from surface normal
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Packing density: 4.2 molecules/nm²
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Electrochemical stability: Stable up to +1.2 V vs. Ag/AgCl in 0.1 M H₂SO₄ .
Polymer Composites
Incorporation into polyamide-6 matrices (5 wt%) improves mechanical properties:
| Property | Neat PA-6 | Composite | Change |
|---|---|---|---|
| Tensile strength | 78 MPa | 92 MPa | +18% |
| Impact resistance | 6 kJ/m² | 8.4 kJ/m² | +40% |
The diene groups participate in radical-mediated crosslinking during processing .
Stability and Degradation Profiles
Thermal Behavior
Differential scanning calorimetry (DSC) shows:
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Melting point: 112–115°C (broad endotherm)
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Decomposition onset: 243°C (2% mass loss in TGA)
Hydrolytic Stability
Under accelerated conditions (40°C, 75% RH):
| Time (weeks) | % Intact Compound | Main Degradants |
|---|---|---|
| 4 | 98.2 ± 0.5 | None detected |
| 12 | 87.4 ± 1.2 | Octadecadienoic acid (12%) |
Future Research Directions
Targeted Drug Delivery
Surface modification of mesoporous silica nanoparticles (MSNs) with the compound enhances:
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Doxorubicin loading: 22% w/w (vs. 15% for unmodified MSNs)
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pH-responsive release: 78% payload release at pH 5.0 vs. 12% at pH 7.4
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